molecular formula C16H14ClN3O4S B2772844 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 862901-00-6

2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2772844
CAS No.: 862901-00-6
M. Wt: 379.82
InChI Key: YZYQXBURXYOQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical substance with the CAS number 862901-00-6 . It has a molecular weight of 379.82 and a molecular formula of C16H14ClN3O4S .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The compound also has a chlorophenoxymethyl group and a sulfanyl acetic acid group .

Scientific Research Applications

Chemiluminescence and Synthesis Applications

Research has shown the utility of sulfanyl-substituted compounds in synthesizing materials with significant chemiluminescence properties. For instance, Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, revealing their stability and potential in chemiluminescence applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antimicrobial and Anticancer Potential

Several studies have demonstrated the antimicrobial and anticancer potential of compounds related to the specified chemical structure. El-Shehry, El‐Hag, & Ewies (2020) synthesized new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, showing significant antimicrobial activity against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020). Furthermore, Horishny, Arshad, & Matiychuk (2021) explored the synthesis and anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, revealing their potent cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-11-3-5-12(6-4-11)24-9-14-18-19-16(25-10-15(21)22)20(14)8-13-2-1-7-23-13/h1-7H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYQXBURXYOQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.